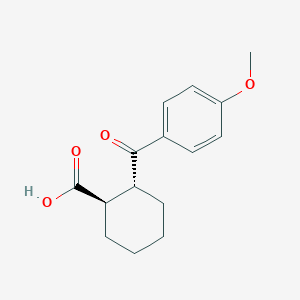

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid

描述

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . It contains a mixture of enantiomers and is not chirally pure . The compound features a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 4-methoxybenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography .

Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity .

化学反应分析

Types of Reactions:

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

科学研究应用

Pharmaceutical Research

Trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is being investigated for its potential therapeutic properties. Its chiral nature allows it to serve as a building block in the synthesis of various pharmaceutical compounds. Notably, derivatives of this compound have shown promising results in anticancer studies.

Case Study: Anticancer Properties

Recent studies indicate that derivatives of cyclohexane carboxylic acids, including this compound, exhibit significant inhibitory activity against enzymes implicated in hormone-dependent cancers. For instance, it has been shown to inhibit AKR1C1 and AKR1C3 enzymes with IC50 values of 10 µM and 15 µM respectively .

| Activity Type | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| AKR1C1 Inhibition | AKR1C1 | 10 | |

| AKR1C3 Inhibition | AKR1C3 | 15 | |

| Cytotoxicity | MCF-7 Cells | 50 |

Biochemical Studies

The compound is utilized in studies related to enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes facilitates research into metabolic disorders and enzymatic functions.

Material Science

This compound can be used as an intermediate in the synthesis of advanced materials with tailored properties. Its unique structure makes it a candidate for developing specialty polymers that exhibit enhanced thermal stability and chemical resistance.

Agricultural Chemistry

In agriculture, this compound may be applied as an intermediate in the synthesis of agrochemicals such as herbicides and pesticides. Its properties can be leveraged to enhance the efficacy of agricultural products.

作用机制

相似化合物的比较

- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

- trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

- trans-2-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acid

Uniqueness: trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules . This makes it distinct from other similar compounds that may have different substituents on the benzoyl group .

生物活性

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by its unique trans configuration, which significantly influences its biological activity and chemical behavior. This compound, with the molecular formula C15H18O4 and a molecular weight of approximately 262.3 g/mol, has garnered interest for its potential applications in medicinal chemistry and as a synthetic intermediate.

Chemical Structure and Properties

The structural formula of this compound includes a cyclohexane ring substituted with a carboxylic acid group and a 4-methoxybenzoyl moiety. The presence of the methoxy group is crucial as it affects the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| CAS Number | 57078-12-3 |

| Configuration | Trans |

Although specific mechanisms of action for this compound have not been extensively documented, it is believed that the compound interacts with various biological targets, potentially modulating enzyme activities or receptor functions. The methoxybenzoyl group likely enhances binding affinity to specific proteins or enzymes, leading to varied biological effects.

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is beneficial in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

- Potential Therapeutic Applications : The compound has been explored for its potential use as an intermediate in synthesizing pharmaceuticals, particularly in developing compounds aimed at treating metabolic disorders due to its structural similarities with known therapeutic agents .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Results indicate that at certain concentrations, the compound does not exhibit significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic use .

- Synthesis and Structure-Activity Relationship (SAR) : Various analogs of this compound have been synthesized to explore their biological activities. These studies have revealed that modifications in the methoxy position or the benzoyl group can lead to significant changes in biological activity, underscoring the importance of structural configuration in determining efficacy .

- Comparative Analysis : The compound has been compared with other similar compounds, such as trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid and trans-2-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acid. These comparisons highlight how variations in substituents affect biological interactions and potency .

常见问题

Basic Research Questions

Q. What are common synthetic routes for trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : A key approach involves coupling reactions using carbodiimide reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) as a catalyst. For example, cyclohexane-carboxylic acid derivatives can be synthesized by reacting methoxy-substituted benzoyl chlorides with cyclohexane precursors under controlled conditions (DCM/DMF solvent, room temperature, 16 hours) . Stereoselective conjugate addition using chiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) can also yield trans-β-amino acid intermediates, which may be adapted for this compound .

Q. What analytical techniques are recommended for verifying the structure and purity of this compound?

- Methodological Answer :

-

Gas Chromatography (GC) : Used to assess purity (>95.0% GC purity is typical for related compounds) .

-

NMR Spectroscopy : Critical for confirming stereochemistry and substituent positions. For example, cyclohexane ring protons in trans isomers exhibit distinct coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .

-

HPLC : To resolve enantiomeric impurities if chiral synthesis is employed.

Analytical Method Key Parameters Reference GC >95.0% purity, helium carrier gas NMR δ 1.2–2.5 ppm (cyclohexane protons), δ 3.8 ppm (methoxy group)

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Similar cis-isomers (e.g., cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid) are sensitive to temperature and humidity, requiring desiccants and inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Methodological Answer : Epimerization risks are mitigated by avoiding prolonged exposure to basic conditions. For example, trans-β-amino esters derived from conjugate additions are prone to epimerization at high pH; instead, use mild acidic workup (pH 5–6) and low-temperature crystallization . Chiral HPLC or enzymatic resolution can isolate the desired trans isomer .

Q. What strategies are effective for introducing functional groups at the cyclohexane ring?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Direct functionalization of the methoxybenzoyl moiety is limited due to deactivation; instead, pre-functionalize the benzoyl chloride precursor before coupling .

- Radical Reactions : Use photochemical or AIBN-initiated reactions to modify the cyclohexane ring without disrupting stereochemistry .

Q. How can computational modeling aid in predicting biological activity?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets like enzymes or receptors. For example, the methoxybenzoyl group may engage in hydrophobic interactions, while the carboxylic acid moiety could form hydrogen bonds. PubChem-derived 3D structures (InChIKey: MDVQAVHPOFZFQS-QWHCGFSZSA-N) provide starting points for simulations .

Q. How do researchers resolve contradictions between purity data and bioactivity results?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., cis isomers or hydrolyzed derivatives) that may antagonize biological activity .

- Dose-Response Studies : Compare activity across batches with varying purity (e.g., >95% vs. >98% GC) to isolate confounding factors .

Q. Data Contradiction Analysis

属性

IUPAC Name |

(1R,2R)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVQAVHPOFZFQS-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197452 | |

| Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-12-3 | |

| Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。